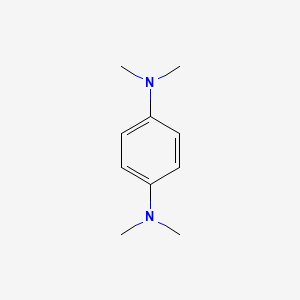

N,N,N',N'-Tetramethyl-P-phenylenediamine

Description

Historical Context and Significance in Early Redox Chemistry

N,N,N',N'-Tetramethyl-p-phenylenediamine was first reported in 1879 by the German chemist Casmir Wurster. wikipedia.org In his honor, the compound is also known as Wurster's reagent. wikipedia.orghimedialabs.com The most significant early discovery associated with TMPD was its one-electron oxidation to form a deeply colored, stable radical cation known as Wurster's Blue. wikipedia.orgchemodex.com This was one of the first organic radical cations to be scientifically described, marking a milestone in the understanding of free radicals in organic chemistry. wikipedia.orgacs.org

The formation of Wurster's Blue, with its intense blue or purple color, provided a clear visual indicator of a redox process, making TMPD a valuable tool in early analytical chemistry. chemodex.com The midpoint potential for the first electron transfer is 0.276 V versus the Standard Hydrogen Electrode, a property that makes it useful as a redox indicator and mediator in potentiometric titrations. wikipedia.org The stability and distinct color of Wurster's Blue allowed for the qualitative and quantitative study of oxidizing agents and enzymatic reactions, such as those involving peroxidases. himedialabs.comchemodex.com

Current Research Landscape and Emerging Trends for this compound

The fundamental redox properties of TMPD that were recognized early on continue to drive its use in contemporary research, with new and innovative applications constantly emerging.

Current research extensively utilizes TMPD and its dihydrochloride (B599025) salt as a redox indicator in various biochemical assays. chemodex.commedchemexpress.com It is employed to study the electron transport chain in mitochondria, where it can donate electrons to cytochrome c, and to investigate the activity of enzymes like heme peroxidases. wikipedia.orgchemodex.com In these assays, the oxidation of the colorless TMPD to the colored Wurster's Blue allows for spectrophotometric monitoring of the reaction. chemodex.com

Emerging trends are expanding the application of TMPD into new technological domains. One promising area is in the development of redox flow batteries, where organic molecules that can act as charge carriers, or "redoxmers," are being explored. acs.org Researchers are working to enhance the stability of the Wurster's Blue radical cation to create durable and efficient energy storage systems. acs.org Furthermore, TMPD is a key component in the development of advanced electrochemical sensors for detecting a range of analytes, including organic pollutants and heavy metals, owing to its excellent electron transfer properties. chemimpex.com Scientists are also exploring the functionalization of TMPD to create new derivatives with enhanced stability and tailored redox properties for specific applications in electrosynthesis. rsc.orgrsc.org

Distinction from Analogous Phenylenediamines in Advanced Applications

The unique characteristics of this compound set it apart from other phenylenediamine derivatives, particularly in specialized and advanced applications.

A key distinction lies in the stability of the radical cation formed upon one-electron oxidation. While other phenylenediamines, such as p-phenylenediamine (B122844) and N,N-dimethyl-p-phenylenediamine (which forms Wurster's Red), also produce colored radical cations, the tetramethylated derivative, Wurster's Blue, exhibits notable stability. wikipedia.org This stability is crucial for its use as a reliable redox indicator and mediator. wikipedia.orgchemodex.com

In the context of electrosynthesis, the two-electron oxidation of TMPD leads to a highly unstable dication (TMPD²⁺) in aqueous solutions, which can limit its direct application. rsc.orgrsc.org However, this reactivity is being harnessed through chemical modification. By functionalizing the TMPD molecule, researchers can create new derivatives with more stable oxidized forms, enabling their use in the electrochemical synthesis of a wider range of p-phenylenediamine compounds under environmentally friendly conditions. rsc.org This contrasts with simpler phenylenediamines, which may not offer the same potential for tailored functionalization and stabilization of their oxidized states for such advanced synthetic purposes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂ | wikipedia.org |

| Molar Mass | 164.252 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 51 °C (124 °F; 324 K) | wikipedia.org |

| Boiling Point | 260 °C (500 °F; 533 K) | wikipedia.org |

| Solubility in Water | Slightly soluble in cold water, more so in hot water | wikipedia.org |

| Other Solubilities | Soluble in alcohol, chloroform | wikipedia.org |

Table 2: Redox Properties of this compound

| Parameter | Value | Reference |

| Oxidized Form | Wurster's Blue (radical cation) | wikipedia.org |

| Midpoint Potential (E°' for TMPD/TMPD•⁺) | 0.276 V (vs. SHE) | wikipedia.org |

| Key Characteristic | Forms a stable, deeply colored radical cation upon one-electron oxidation | wikipedia.orgchemodex.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOGUFAAWZWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026124 | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-22-1, 27215-51-6 | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N′,N′-Tetramethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4P3AC32ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 to 124 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Precursor Chemistry of N,n,n ,n Tetramethyl P Phenylenediamine

Established Synthetic Routes for N,N,N',N'-Tetramethyl-P-phenylenediamine

Methylation of p-Phenylenediamine (B122844) and its Derivatives

A primary and well-documented method for synthesizing this compound involves the methylation of p-phenylenediamine. This process can also be effectively carried out on derivatives of p-phenylenediamine, such as p-dimethylaminoaniline. orgsyn.org The reaction typically involves treating the starting diamine with a suitable methylating agent to introduce four methyl groups onto the nitrogen atoms.

Another approach involves the methylation of p-dimethylaminoaniline using methanol (B129727) in the presence of hydrochloric acid at elevated temperatures (170–200°C). orgsyn.org The resulting salt is then treated with aqueous ammonia (B1221849) at high temperatures (180–190°C) to yield the final product. orgsyn.org

Alkylation Strategies with Various Methylating Agents

Various alkylating agents have been employed for the synthesis of TMPD, with methyl iodide and dimethyl sulfate (B86663) being prominent examples. orgsyn.org While the reaction of p-phenylenediamine with methyl iodide has been reported to produce TMPD, the yields are often low. orgsyn.orgacs.org

A more efficient procedure utilizes dimethyl sulfate in the presence of aqueous sodium bicarbonate. orgsyn.org This method allows for the selective methylation of the aromatic amines under mild conditions, proceeding through the formation of a quaternary salt. orgsyn.org The reaction is typically conducted at a controlled temperature of 18–22°C. orgsyn.org This process is advantageous as it avoids affecting other functional groups that might be present in the molecule and generally provides a higher yield compared to other methods. orgsyn.org

Table 1: Comparison of Methylating Agents for TMPD Synthesis

| Methylating Agent | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl Iodide | p-Phenylenediamine | Not specified | Low | orgsyn.org |

| Dimethyl Sulfate | p-Phenylenediamine | Aqueous sodium bicarbonate, 18–22°C | 82–88% | orgsyn.org |

| Methanol/HCl | p-Dimethylaminoaniline | 170–200°C, then aqueous ammonia at 180–190°C | Not specified | orgsyn.org |

Formation of Dihydrochloride (B599025) Salt and Related Derivatives

This compound is often prepared and utilized in its dihydrochloride salt form. chemimpex.combiosynth.comhimedialabs.com This salt is a versatile compound known for its strong reducing properties, making it a valuable electron donor in various chemical reactions. chemimpex.com The dihydrochloride salt enhances the stability and solubility of the compound, which is advantageous for its application in analytical chemistry and dye synthesis. chemimpex.combiosynth.com The formation of the dihydrochloride salt is a straightforward process involving the treatment of the free base with hydrochloric acid. nih.gov This salt is commercially available and is sometimes referred to as Wurster's reagent dihydrochloride. nih.gov

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. nih.gov For the synthesis of N,N-dimethyl-p-phenylenediamine, a precursor to TMPD, a green synthesis method has been developed. google.com This method involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst. google.com This approach is considered a green technology because it uses a less hazardous reducing agent, has mild reaction conditions, and produces high yields. google.com The reaction generates nitrogen and water as byproducts, minimizing environmental pollution. google.com

While direct "green" synthesis routes for this compound are not extensively detailed in the provided results, the principles of green chemistry, such as the use of less toxic reagents and solvents and milder reaction conditions, are being applied to the synthesis of related aromatic amines. nih.govmdpi.com These approaches often focus on catalytic methods to improve efficiency and reduce waste. google.comgoogle.com

Precursor Compound Chemistry and Derivatization

The chemistry of precursor compounds is crucial for the synthesis of this compound. A key precursor is p-phenylenediamine itself, which can be synthesized through various methods, including the reduction of p-nitroaniline. google.comgoogle.com Another important precursor is N,N-dimethyl-p-phenylenediamine, which is prepared by the nitration of dimethylaniline followed by the reduction of the resulting 4-nitrodimethylaniline. wikipedia.org

The protonated form of this compound, specifically the dihydrochloride salt, is a significant derivative. chemimpex.comnih.gov This salt is a stable, crystalline solid. lobachemie.com One of the most notable chemical properties of TMPD is its ability to undergo one-electron oxidation to form a stable, deeply colored radical cation known as Wurster's Blue. wikipedia.org This redox behavior is central to many of its applications.

Table 2: Key Precursors and Derivatives of this compound

| Compound Name | Role | Synthesis/Formation | Reference |

|---|---|---|---|

| p-Phenylenediamine | Starting Material | Reduction of p-nitroaniline | google.comgoogle.com |

| N,N-Dimethyl-p-phenylenediamine | Precursor | Nitration of dimethylaniline, followed by reduction | wikipedia.org |

| This compound dihydrochloride | Derivative | Treatment of the free base with hydrochloric acid | chemimpex.comnih.gov |

Advanced Spectroscopic Characterization and Quantum Chemical Analysis of N,n,n ,n Tetramethyl P Phenylenediamine

High-Resolution Spectroscopic Probes of N,N,N',N'-Tetramethyl-P-phenylenediamine

This compound (TMPD) and its corresponding oxidized species have been extensively studied using a variety of high-resolution spectroscopic techniques. These methods provide detailed insights into the electronic structure, geometry, and dynamics of the neutral molecule, its radical cation (Wurster's Blue), and its dication.

The electronic transitions of TMPD and its oxidized forms give rise to distinct absorption bands in the UV-Vis region. The neutral TMPD molecule is colorless. wikipedia.org Its oxidation, however, produces characteristically colored species. One-electron oxidation of TMPD yields a deep blue radical cation known as Wurster's Blue. wikipedia.org

The cationic radical of TMPD exhibits strong absorption bands in the visible region of the spectrum. Studies have identified these prominent absorption bands at approximately 564 nm and 613 nm. researchgate.net The formation of these new absorption bands is a clear indicator of the generation of the TMPD cationic radical. researchgate.netscispace.com The two-electron oxidation of TMPD leads to the formation of a dication (TMPD²⁺), which is noted to be highly unstable in aqueous solutions. rsc.orgresearchgate.net Spectroscopic studies have assigned the electronic transitions for both Wurster's Blue and the parent TMPD molecule. acs.org

| Species | Absorption Maxima (λmax) | Appearance |

|---|---|---|

| Neutral TMPD | Not specified in visible region | Colorless solid wikipedia.org |

| TMPD•+ (Wurster's Blue) | ~564 nm, ~613 nm researchgate.net | Deep Blue wikipedia.org |

| TMPD2+ | Not specified | Unstable in aqueous solution rsc.orgresearchgate.net |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a primary technique for studying paramagnetic species like the TMPD radical cation. The unpaired electron in the radical interacts with surrounding magnetic nuclei, leading to hyperfine splitting in the ESR spectrum, which provides information about the electron's delocalization. For the TMPD radical cation, the unpaired electron is delocalized over the nitrogen and hydrogen atoms.

Electron Nuclear Double Resonance (ENDOR) is an advanced technique that offers significantly higher resolution for measuring hyperfine interactions compared to conventional ESR. illinois.edursc.org In an ENDOR experiment, a specific EPR transition is saturated while simultaneously irradiating the sample with radiofrequency (RF) waves. When the RF frequency matches a nuclear transition, the EPR signal intensity changes, allowing for precise measurement of hyperfine coupling constants. wikipedia.orglibretexts.org This method is particularly useful for resolving small hyperfine splittings from distant nuclei that would otherwise be unobservable in the broadened lines of an ESR spectrum. illinois.edu While general principles of ENDOR are well-established for characterizing paramagnetic sites, specific ENDOR studies on the TMPD radical cation reveal detailed information about the spin density distribution across the molecule's framework. nih.gov

| Spectroscopic Parameter | Information Obtained | Relevance to TMPD•+ |

|---|---|---|

| g-value (ESR) | Characterizes the magnetic moment of the unpaired electron. | Provides a fingerprint for the radical species. |

| Hyperfine Coupling Constant (A) | Measures the interaction strength between the unpaired electron and magnetic nuclei (e.g., ¹H, ¹⁴N). | Maps the spin density distribution across the molecule. wikipedia.org |

| ENDOR Frequencies | Provide precise values of hyperfine couplings, even for weakly coupled nuclei. illinois.edu | Allows for unambiguous assignment of hyperfine splittings to specific nuclei and determination of their interaction strength. nih.gov |

While the paramagnetic nature of the TMPD radical cation complicates direct NMR observation due to line broadening, NMR spectroscopy of the diamagnetic neutral TMPD and its dihydrochloride (B599025) salt provides valuable structural information.

¹H NMR: The ¹H NMR spectrum of this compound dihydrochloride shows distinct signals corresponding to the aromatic protons and the methyl protons. chemicalbook.com The chemical shifts provide information about the electronic environment of these protons.

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure at the nitrogen centers, although it is often challenged by the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus. umass.edu Techniques such as creating hyperpolarized ¹⁵N-labeled TMPD derivatives can dramatically enhance the signal intensity, allowing for clear observation of the ¹⁵N resonance. nih.govresearchgate.net The ¹⁵N chemical shift is sensitive to the local electronic environment and can be used to study changes upon chemical modification or interaction. researchgate.net For instance, hyperpolarized [¹⁵N, D₁₄]TMPA (a related trimethylphenylammonium compound) exhibited a significantly enhanced ¹⁵N NMR signal that could be monitored for over an hour. nih.gov

| Nucleus | Technique | Typical Information |

|---|---|---|

| ¹H | ¹H NMR | Chemical shifts for aromatic and methyl protons. chemicalbook.com |

| ¹⁵N | ¹⁵N NMR (often with hyperpolarization) | Chemical shifts sensitive to the electronic environment of the nitrogen atoms. nih.govresearchgate.net |

Time-resolved spectroscopic methods, such as picosecond transient absorption, are employed to study the ultrafast dynamics of excited states and reaction intermediates. utoronto.canih.gov These techniques use a short "pump" laser pulse to excite the molecule and a delayed "probe" pulse to monitor the resulting spectral changes over time, allowing for the observation of processes on picosecond (10⁻¹² s) timescales. hamamatsu.comunisoku.com

Studies on TMPD have utilized picosecond transient absorption to investigate photoinduced electron transfer (ET) reactions. researchgate.net When TMPD is excited in the presence of an electron acceptor like dichloromethane (B109758), an ultrafast electron transfer occurs. Research has shown that for TMPD, this reaction has two kinetic components with time constants (τ) of less than 4 picoseconds and 9.5 picoseconds. researchgate.net These are attributed to excited molecules reacting before and after vibrational relaxation, respectively. researchgate.net Such experiments are crucial for understanding the fundamental mechanisms of charge separation and recombination, which are key processes in fields like artificial photosynthesis and solar energy conversion. unisoku.com

| Process Studied | Technique | Observed Time Constants (τ) for TMPD |

|---|---|---|

| Photoinduced Electron Transfer to CH₂Cl₂ | Picosecond Transient Absorption | τ₁ < 4 ps; τ₂ = 9.5 ps researchgate.net |

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for complementing experimental spectroscopic data and providing deeper theoretical understanding.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov It has been widely applied to study TMPD and related compounds to calculate properties such as electronic structure, spin-state ordering, and redox potentials. nih.govarxiv.org

DFT calculations can accurately predict the redox potentials of organic molecules, which is crucial for understanding the electrochemical behavior of TMPD. canterbury.ac.nz The process typically involves calculating the Gibbs free energies of the oxidized and reduced species, often using a thermodynamic cycle that incorporates solvation effects via a polarizable continuum model (PCM). nih.govmdpi.com For TMPD, the midpoint potential for the first one-electron oxidation (TMPD/TMPD•⁺) is experimentally determined to be 0.276 V versus the Standard Hydrogen Electrode. wikipedia.org Computational models aim to reproduce this value and predict the potential for the second oxidation step (TMPD•⁺/TMPD²⁺). Good agreement between DFT-calculated and experimental redox potentials can help validate the computational model and the predicted molecular structure in solution. nih.gov Furthermore, DFT is used to model the electronic structure by calculating molecular orbital energies and mapping the spin density distribution in the radical cation, which can then be directly compared with hyperfine coupling constants obtained from ESR and ENDOR experiments.

| Property | Computational Method | Information Obtained for TMPD |

|---|---|---|

| Redox Potentials | DFT with Polarizable Continuum Model (PCM) mdpi.com | Calculation of E¹/₂ for TMPD/TMPD•⁺ and TMPD•⁺/TMPD²⁺ couples. canterbury.ac.nz |

| Electronic Structure | DFT nih.gov | Molecular orbital energies, charge distribution. |

| Spin Density | DFT | Distribution of the unpaired electron in the TMPD•⁺ radical, for correlation with ESR/ENDOR data. |

Theoretical Predictions of Spectroscopic Parameters (e.g., hyperfine coupling constants)

The theoretical prediction of spectroscopic parameters, such as electron spin resonance (ESR) hyperfine coupling constants (hfccs), is a critical tool for the structural characterization of radical species like the this compound (TMPD) radical cation (TMPD•+). Computational studies, particularly those employing density functional theory (DFT), have become instrumental in complementing experimental ESR and electron nuclear double resonance (ENDOR) spectroscopy.

A key aspect of these theoretical investigations is the selection of an appropriate combination of a DFT functional and a basis set. Research has shown that for N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations, different computational protocols can yield varying degrees of accuracy when compared to experimental data. For instance, a study systematically tested several hybrid-DFT functionals (B3LYP, PBE0, TPSSh, ωB97XD) and MP2 with various ESR-optimized "J-style" basis sets (e.g., 6-31G(d,p)-J, pcJ-n). researchgate.netnih.govnih.gov

The PBE0 functional combined with the 6-31G(d,p)-J basis set and a polarized continuum model (PCM) to account for solvent effects has been shown to provide a strong correlation with experimental hfcc values, achieving a coefficient of determination (R²) of 0.8926. researchgate.netnih.gov Early studies using the B3LYP/6-31G(d,p) level of theory found that the calculated hfccs for the TMPD radical cation were underestimated by 5–8% compared to experimental values. researchgate.net

The hyperfine coupling constants for the TMPD radical cation (TMePD) arise from the interaction of the unpaired electron with the nitrogen nuclei, the aromatic protons, and the methyl protons. The calculated values are highly sensitive to the molecular geometry and the electronic distribution of the radical.

Below is a data table comparing experimental and theoretical hyperfine coupling constants for the TMPD radical cation. The theoretical values are representative of calculations performed with modern DFT methods.

Interactive Data Table: Experimental and Theoretical Hyperfine Coupling Constants (hfccs) for TMePD Radical Cation (mT)

| Nucleus | Experimental hfcc (mT) | Theoretical hfcc (mT) (PBE0/6-31G(d,p)-J/PCM) |

| Nitrogen (aN) | 0.7156 | ~0.70-0.72 |

| Aromatic Proton (aH_arom) | 0.2071 | ~0.20-0.21 |

| Methyl Proton (aH_CH3) | 0.6686 | ~0.66-0.67 |

Note: The theoretical values are approximate ranges based on findings from computational studies. researchgate.netnih.gov Experimental values are subject to slight variations based on solvent and experimental conditions.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational method to investigate the influence of the solvent on the structure, dynamics, and properties of solutes like this compound (TMPD) and its radical cation. The solvent can significantly impact the redox potential and the kinetics of electron transfer processes involving the TMPD/TMPD•+ couple.

Studies on solvent effects have shown that the formal potential of the TMPD/TMPD•+ redox couple varies considerably with the solvent. nih.gov This variation is not simply correlated with bulk solvent properties like the dielectric constant but is better described by considering specific solute-solvent interactions. nih.gov The Taft theory, which uses parameters like π* (dipolarity/polarizability), α (hydrogen-bond acidity), and β (hydrogen-bond basicity), has been successfully applied to model these interactions and predict the formal potentials. nih.gov

MD simulations can provide a molecular-level picture of these interactions. For instance, simulations of the solvated dimethylammonium cation, a related structure, have revealed detailed information about the organization of water molecules in the first solvation shell, identifying specific hydrogen bonding patterns and their dynamics. nih.gov Although detailed MD simulation data specifically for TMPD solvation is not as readily available in the literature, the principles are the same. Such simulations would model the interactions between the TMPD molecule (or its cation) and the surrounding solvent molecules, calculating properties such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of the TMPD molecule. This reveals the structure of the solvation shells.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Solvent Reorganization Dynamics: MD simulations can track the time-dependent response of the solvent to a change in the charge state of the solute, such as during an electron transfer event. The dynamics of solvent reorientation are crucial for understanding the rates of electron transfer reactions. aip.org

The dynamics of solvent relaxation have been shown to affect the heterogeneous electron-transfer rate for the TMPD/TMPD•+ couple. nih.gov MD simulations can elucidate the specific molecular motions of the solvent that are coupled to the electron transfer process.

Data Table: Solvent Parameters and their Influence on TMPD Redox Potential

| Solvent | Donor Number (DN) | Taft π* | Taft α | Taft β | Formal Potential (V vs. Fc/Fc+) |

| Acetonitrile (B52724) | 14.1 | 0.75 | 0.19 | 0.31 | Varies |

| Dimethylformamide | 26.6 | 0.88 | 0.00 | 0.69 | Varies |

| Dichloromethane | 0.0 | 0.82 | 0.13 | 0.10 | -0.305 |

| Methanol (B129727) | 19.0 | 0.60 | 0.93 | 0.62 | -0.264 |

Note: This table presents solvent parameters that are used in theoretical models to understand solvent effects. The formal potentials are illustrative of the range observed in different solvents. nih.govresearchgate.net The specific values can vary based on experimental conditions.

Theoretical Models of Excited State Dynamics

The study of the excited state dynamics of this compound (TMPD) is crucial for understanding its photochemistry, including processes like photoionization and photoinduced electron transfer. Theoretical models are essential for interpreting experimental results from techniques like femtosecond transient absorption spectroscopy and for providing a detailed picture of the pathways for energy dissipation and reaction after photoexcitation. researchgate.netaps.org

Upon absorption of a photon, TMPD is promoted to an electronically excited state (e.g., S₁). From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state, or chemical reactions. Theoretical models aim to describe the evolution of the system on the potential energy surfaces of these excited states.

Key theoretical approaches for modeling excited state dynamics include:

Quantum Chemistry Calculations: These are used to compute the potential energy surfaces of the ground and excited states. This includes locating minima, transition states, and, crucially, regions of conical intersections, which are points where potential energy surfaces cross and which facilitate rapid, non-radiative transitions back to the ground state. ruhr-uni-bochum.de

Non-Adiabatic Molecular Dynamics (NA-ESMD): Since the Born-Oppenheimer approximation often breaks down in excited states, non-adiabatic dynamics simulations are necessary. nih.govgithub.io Methods like Tully's fewest switches surface hopping are used to simulate the trajectory of the molecule as it moves between different potential energy surfaces. nih.gov These simulations can predict the timescales of various relaxation processes.

For TMPD, experimental studies have investigated its photoinduced electron transfer to solvent molecules like dichloromethane (CH₂Cl₂). researchgate.net These experiments reveal very fast quenching of the excited singlet state. Theoretical models can help to elucidate the mechanism of this quenching.

A study on the photoinduced electron transfer from TMPD to CH₂Cl₂ observed two kinetic components for the reaction. researchgate.net This suggests that the reaction can occur from different vibrational levels of the excited state.

Data Table: Kinetic Data for the Quenching of Excited TMPD in Dichloromethane

| Process | Timescale (τ) | Proposed Assignment |

| Fast Component | < 4 ps | Reaction from vibrationally unrelaxed S₁ state |

| Slow Component | 9.5 ps | Reaction from vibrationally relaxed S₁ state |

Source: Data from a study on the photoinduced electron transfer from TMPD to dichloromethane. researchgate.net

Theoretical models would aim to reproduce these timescales and provide a detailed atomistic picture of the electron transfer process, including the role of molecular vibrations and solvent dynamics in promoting the reaction. These models are fundamental to understanding and predicting the photochemical behavior of TMPD and related molecules. aps.orgrsc.org

Redox Chemistry and Electron Transfer Mechanisms of N,n,n ,n Tetramethyl P Phenylenediamine

Electrochemical Oxidation Pathways of N,N,N',N'-Tetramethyl-P-phenylenediamine

The electrochemical oxidation of TMPD is a stepwise process that can be precisely controlled and monitored using various electrochemical techniques. The pathways involve the formation of a stable radical cation and a more reactive dication.

The oxidation of TMPD typically proceeds through two successive, single-electron transfer steps. nih.govresearchgate.netresearchgate.net In aprotic solvents like acetonitrile (B52724), these steps are electrochemically reversible. nih.govresearchgate.net The first one-electron oxidation yields the radical cation, TMPD•+. nih.govresearchgate.net A subsequent one-electron oxidation at a more positive potential generates the dication, TMPD²⁺. nih.govresearchgate.netrsc.org

Alternatively, under certain conditions, the reaction can be viewed as an initial two-electron oxidation of TMPD to the dication (TMPD²⁺). rsc.org This highly reactive dication then undergoes a comproportionation reaction with a neutral TMPD molecule to form two equivalents of the more stable radical cation (TMPD•⁺). researchgate.net

The product of the first one-electron oxidation is a stable radical cation, [C₆H₄(N(CH₃)₂)₂]•⁺, which is intensely colored and commonly known as Wurster's Blue. nih.govwikipedia.orgresearchgate.net Its stability is a key feature of TMPD's redox chemistry.

In contrast, the dication (TMPD²⁺), formed upon the second oxidation, is significantly less stable, particularly in aqueous environments where it is considered highly unstable. rsc.orgnih.gov The stability of these oxidized species can be influenced by the solvent system; for instance, some oxidized p-phenylenediamines show greater stability in acetonitrile compared to dichloromethane (B109758). researchgate.net The high lability of the dication has been confirmed in studies involving its reaction with nucleophiles like glutathione (B108866) (GSH). nih.gov

The redox behavior of TMPD is sensitive to the surrounding chemical environment, specifically solvent polarity and the presence of protons (acidity). The oxidation potential of TMPD shows a moderate dependence on the polarity of the solvent. researchgate.net The kinetics of its oxidation reactions are notably dependent on pH. rsc.org

Studies have demonstrated that the unprotonated, neutral form of TMPD is the most reactive species in oxidation reactions. rsc.org Conversely, the doubly protonated form, TMPDH₂²⁺, exhibits virtually no reactivity towards oxidizing agents. rsc.org The rate of the comproportionation reaction between TMPD²⁺ and TMPD to form TMPD•⁺ has been observed to increase with higher pH and with a greater proportion of ethanol (B145695) in water-ethanol mixtures, highlighting the intricate role of protonation and solvent composition. researchgate.net In aprotic solvents like acetonitrile, where protonation effects are minimized, TMPD exhibits two distinct and reversible one-electron transfer waves. nih.gov

The table below summarizes the specific rate constants for the oxidation of different protonation states of TMPD by a chromium(V) salen complex and for the reaction between TMPD and its dication.

| Reactants | Rate Constant (k) [M⁻¹ s⁻¹] |

| TMPD + (salen)CrVO⁺ | (6.28 ± 0.50) × 10⁹ |

| TMPDH⁺ + (salen)CrVO⁺ | (3.89 ± 0.31) × 10⁵ |

| TMPD + TMPD²⁺ | (7.61 ± 0.42) × 10⁸ |

| TMPDH⁺ + TMPD²⁺ | (3.46 ± 0.22) × 10⁴ |

| Data sourced from a study on the two-electron oxidation of TMPD. rsc.org |

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are primary tools for investigating the electrode kinetics and mechanisms of TMPD oxidation. nih.govacs.org CV studies in various ionic liquids and aprotic solvents like acetonitrile have provided detailed kinetic and thermodynamic data, consistently showing two separate, reversible one-electron oxidation events. nih.govresearchgate.netacs.org The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides insight into the reversibility of the electron transfer; for TMPD, this process has been described as quasi-reversible. sciepub.com

DPV, a technique with high sensitivity due to its effective minimization of background charging current, is also employed for studying TMPD's redox properties, allowing for precise measurements even at low concentrations. wikipedia.orgpineresearch.comnih.gov Using CV, the standard redox potential for the first oxidation of TMPD in acetonitrile has been determined to be approximately +0.107 V versus a Saturated Calomel Electrode (SCE). researchgate.net

Photoinduced Electron Transfer Reactions of this compound

Beyond electrochemical stimulation, the electron-donating properties of TMPD can be activated by light, leading to photoinduced electron transfer (PET) reactions.

This compound is utilized as a model compound for studying photoinduced electron transfer reactions to halogenated solvents. sigmaaldrich.com In these processes, photoexcitation of TMPD populates an excited state with enhanced electron-donating capabilities. This excited molecule can then transfer an electron to a suitable acceptor, such as a halogenated solvent molecule. The dynamics of such electron transfer events are often extremely rapid, occurring on femtosecond to picosecond timescales. rsc.org The rate and efficiency of these ultrafast reactions are known to be significantly influenced by the dynamics of the surrounding solvent molecules, which must reorganize to stabilize the resulting charge-separated state. dtic.milnih.gov

Photoionization Mechanisms and Ion Pair Formation in Polar Solvents

The photoionization of this compound (TMPD) in polar solvents is a key process in its redox chemistry, initiated by UV excitation. This process leads to the formation of a radical cation (TMPD•+) and a solvated electron, which subsequently form an ion pair. The ionization potential of TMPD, which is 6.6 eV in the gaseous state, is significantly lowered in polar solvents due to the stabilizing effect of solvent molecule dipoles.

Studies using time-resolved fluorescence have shown that the photoinduced electron transfer reaction is extremely fast, occurring in less than 50 picoseconds. The rate of this process is influenced by both temperature and the dielectric constant of the solvent. Research conducted in various polar solvents like acetonitrile, methanol (B129727), ethanol, and butanol revealed that as the solvent's dielectric constant increases, both the activation energy and the reaction rate for photoionization also increase. This indicates that the Arrhenius factor, rather than just the activation energy, plays a crucial role in controlling the reaction rate.

In tetramethylsilane, the photoionization yield (φ±) and the average electron thermalization range have been determined at various excitation energies. osti.gov The yield spectrum shows two distinct maxima: one at an excitation energy of 5.7 eV with a yield of 0.44, and a second at 6.9 eV with a yield of 0.52. osti.gov The electron thermalization range, which is the average distance the ejected electron travels before it is thermalized, also varies with excitation energy, reaching a maximum of 230 Å at 6.7 eV. osti.gov

Table 1: Photoionization Yields and Electron Thermalization Ranges for TMPD in Tetramethylsilane Data sourced from The Journal of Chemical Physics. osti.gov

| Excitation Energy (eV) | Photoionization Yield (φ±) | Average Electron Thermalization Range (Å) |

|---|---|---|

| 5.71 | 0.44 | - |

| 6.7 | - | 230 |

| 6.9 | 0.52 | - |

| 7.5 | 0.57 | 167 |

The process generally involves the formation of an ion pair as a key intermediate. Upon photoexcitation, TMPD ejects an electron, forming the radical cation TMPD•+ and a quasi-free electron. In polar media, the electron is rapidly solvated, and the Coulombic attraction between the cation and the solvated electron leads to the formation of a geminate ion pair. The dynamics of this ion pair, including its separation, recombination, and escape, are central to the subsequent chemical pathways.

Magnetic Field Effects on Recombination Fluorescence and Radical Ion Pair Dynamics

The radical ion pair (RIP) formed during the photoionization of TMPD, consisting of [TMPD•+ ... e⁻(solv)], initially exists in a singlet spin state. This pair can undergo several processes: it can recombine to form the excited singlet state of TMPD, leading to delayed fluorescence; it can recombine to form the ground state; or the ions can diffuse apart to become free ions. A crucial alternative pathway is the intersystem crossing (ISC) from the singlet RIP to the triplet RIP state.

External magnetic fields can influence the rate of this singlet-triplet interconversion. elsevierpure.comnih.gov This magnetic field effect (MFE) arises because the magnetic field lifts the degeneracy of the triplet state sublevels (T+, T₀, T-). The singlet-to-triplet transition rate is altered, which in turn affects the relative populations of the singlet and triplet radical pairs. Since only the singlet RIP can recombine to produce the fluorescent excited singlet state, any change in the ISC rate will modulate the yield of the delayed recombination fluorescence. elsevierpure.com

Experimental studies have demonstrated the magnetic field modulation of the delayed fluorescence yield in the photoionization of TMPD in aqueous solutions. elsevierpure.com The application of a magnetic field alters the equilibrium between the locally excited state, the radical-ion-pair state, and an exciplex state. nih.gov This shift in equilibrium directly impacts the quantum yields of the fluorescence emissions. nih.gov The development of sensitive detection techniques, such as total internal reflection fluorescence microscopy, allows for the measurement of these magnetic field effects from extremely small sample volumes, highlighting the significance of this phenomenon in studying radical pair reactions. rsc.org

Homogeneous Electron Exchange Kinetics and Semiclassical Theory

The kinetics of homogeneous electron self-exchange involving TMPD and its redox counterparts have been studied extensively. Specifically, the electron exchange between the stable radical cation (Wurster's Blue, here denoted as S•+) and its neutral parent molecule (the reduced form, R) has been measured in various aprotic solvents using electron spin resonance (ESR) line-broadening techniques. rsc.orgrsc.org

S•+ + R ⇌ R + S•+ (Rate constant k₁)

The rate constant for this exchange (k₁) is strongly dependent on solvent polarity and temperature. rsc.orgrsc.org Research has shown that for a given temperature, the logarithm of the rate constant is a linear function of the solvent parameter γ, where γ = 1/n² - 1/ε (n is the refractive index and ε is the dielectric constant). rsc.orgrsc.org At a constant γ value, the rate constant also shows a linear relationship with the inverse of temperature (1/T). rsc.org

The experimental results have been compared with the predictions of semiclassical theory. This theory models the electron transfer process as occurring at the intersection of the energy surfaces of the reactants and products, taking into account both outer-sphere (solvent) and inner-sphere (intramolecular) reorganization energies. The outer reorganization energy is calculated using an ellipsoidal model for the reactants, while the inner reorganization energy is derived from infrared and crystallographic data. rsc.org

However, the experimental data cannot be fully reproduced by the standard semiclassical theory alone. rsc.org To achieve a better fit, additional interactions, such as ion association and ion-molecule interactions, must be considered. rsc.org Furthermore, the pre-exponential factors predicted by the theory are often significantly larger than the experimentally observed values. rsc.orgrsc.org

The electron exchange between the radical cation (S•+) and the dication (the fully oxidized form, T²⁺) has also been investigated.

S•+ + T²⁺ ⇌ T²⁺ + S•+ (Rate constant k₂)

The rate constant for this second exchange (k₂) is considerably smaller than k₁. rsc.org This difference is primarily attributed to the strong Coulombic repulsion between the positively charged radical cation and dication, which increases the activation barrier for the reaction. rsc.org

Table 2: Electron Exchange Rate Constants for TMPD Redox Species Data derived from the Journal of the Chemical Society, Faraday Transactions 2. rsc.orgrsc.org

| Reaction | Rate Constant | Key Influencing Factors |

|---|---|---|

| TMPD•+ + TMPD ⇌ TMPD + TMPD•+ | k₁ | Solvent polarity (γ), Temperature |

| TMPD•+ + TMPD²⁺ ⇌ TMPD²⁺ + TMPD•+ | k₂ | Coulombic repulsion (k₂ << k₁) |

Proton-Coupled Electron Transfer (PCET) Mechanisms involving this compound

This compound itself typically undergoes straightforward one-electron oxidation steps without inherent proton transfer, as its nitrogen atoms are fully alkylated. nih.gov Comparative studies with its isomer, 2,3,5,6-tetramethyl-p-phenylenediamine (which has N-H groups), show that TMPD follows a simple redox mechanism involving the formation of the radical cation and then the dication. nih.gov

However, the radical cation of TMPD, TMPD•+ (Wurster's Blue), can act as an oxidant in Proton-Coupled Electron Transfer (PCET) reactions when reacting with a suitable substrate containing a transferable proton. An example is the oxidation of the O-H bond in 1-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPO-H) by TMPD•+. rsc.org

TMPD•+ + TEMPO-H → TMPD + TEMPO• + H⁺

In this reaction, TMPD•+ abstracts an electron from TEMPO-H, which simultaneously releases a proton. Kinetic analysis using stopped-flow techniques indicates that the rate-limiting step is the bimolecular reaction between TMPD•+ and TEMPO-H. rsc.org The reaction follows second-order kinetics, and the rate constants have been determined under pseudo-first-order conditions. rsc.org Such reactions demonstrate that while TMPD itself does not initiate PCET, its oxidized form is a capable participant, facilitating the oxidation of other molecules through a PCET mechanism. rsc.org

Applications of N,n,n ,n Tetramethyl P Phenylenediamine in Advanced Analytical and Bioanalytical Chemistry

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a versatile chemical compound with significant applications in the fields of analytical and bioanalytical chemistry. Its unique electrochemical and chromogenic properties make it an invaluable tool in a variety of detection and quantification methods.

Materials Science and Emerging Technologies

Polymer Chemistry Applications

In the realm of polymer chemistry, N,N,N',N'-Tetramethyl-P-phenylenediamine is utilized for its ability to influence polymerization reactions and to protect polymeric materials from degradation. It can act as a component in initiation systems and as a stabilizer, contributing to the synthesis and longevity of polymers like rubbers and plastics. chemimpex.com

This compound can function as a catalyst or accelerator in free-radical polymerization, particularly in redox initiation systems. In combination with a primary initiator, such as a persulfate, it can significantly increase the rate of polymerization.

A notable application is in the accelerated free-radical copolymerization of acrylamide (B121943) and diacetone acrylamide monomers. A patent has described the use of N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD) as a catalyst alongside a free-radical initiator like ammonium (B1175870) persulfate. google.com This system allows for the rapid polymerization of the monomers into a copolymer at ambient temperatures. google.com The mechanism is believed to be analogous to the well-studied system of persulfate and N,N,N',N'-tetramethylethylenediamine (TEMED). nih.gov In such systems, the amine acts as a reducing agent, reacting with the persulfate (the oxidizing agent) to generate sulfate (B86663) radicals. These radicals then initiate the polymerization of the vinyl monomers. The acceleration of the reaction is crucial in industrial settings to ensure rapid and complete polymerization. google.com

Table 1: Role of this compound in Polymerization

| Polymer System | Role of TMPD | Initiator | Outcome |

| Acrylamide/Diacetone Acrylamide | Catalyst/Accelerator | Ammonium Persulfate | Rapid copolymerization at ambient temperature google.com |

Stabilization of Polymers

Derivatives of p-phenylenediamine (B122844) are well-established as effective antioxidants and antiozonants, primarily for rubber products. sciensage.infowikipedia.org These compounds function as chain-breaking antioxidants by donating a hydrogen atom to radical species, thereby neutralizing them and preventing further degradation of the polymer matrix. chemimpex.com In the case of ozone protection, p-phenylenediamine-based antiozonants react with ozone at a faster rate than the polymer chains, thus sacrificially protecting the material. wikipedia.org

This compound is specifically cited for its application in polymer stabilization, where it is claimed to enhance the durability and resistance to degradation of materials such as rubber and plastics. chemimpex.com Its ability to donate an electron makes it effective at scavenging free radicals that lead to the oxidative degradation of polymers. While highly effective, the application of some p-phenylenediamine derivatives in plastics can be limited due to tendencies to cause discoloration. chemimpex.com

Table 2: Research Findings on P-phenylenediamine Derivatives as Polymer Stabilizers

| Polymer | Stabilizer Type | Mechanism of Action | Key Findings | Reference |

| Rubber | N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) | Antiozonant | Reacts with ozone faster than the rubber, converting it to a less reactive species. wikipedia.org | wikipedia.org |

| Natural Rubber | N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine (6PPD) | Antidegradant | Provides excellent antioxidant and anti-flex cracking properties; improves resistance to static and dynamic ozone exposure. sciensage.info | sciensage.info |

| Rubber and Plastics | This compound (TMPD) | Antioxidant | Enhances durability and resistance to degradation by scavenging free radicals. chemimpex.com | chemimpex.com |

Synthesis of Polymers (e.g., rubber, plastics)

This compound serves as a key intermediate in the synthesis of various polymers. chemimpex.com Its inclusion in polymer formulations is intended to improve the resulting material's durability and resistance to degradation. chemimpex.com While detailed mechanisms for its role as a monomer in large-scale production of common synthetic rubbers are not extensively documented in public literature, its function as a polymerization catalyst provides a direct role in polymer synthesis. google.com For instance, its use as an accelerator in the synthesis of polyacrylamide copolymers demonstrates its integral part in the creation of the polymer backbone. google.com

Furthermore, the broader class of p-phenylenediamines is fundamental in the vulcanization and protection of rubber. For example, antidegradants like 6PPD are essential additives in tire tread compounds to ensure performance and longevity. sciensage.info The synthesis of specialized, highly symmetric multi-branched compounds has also been demonstrated using p-phenylenediamine as a core structure, indicating the versatility of this class of molecules in creating complex polymeric architectures. researchgate.net

Organic Electronics and Optoelectronic Devices

The ease with which this compound can be oxidized to a stable radical cation makes it a compound of significant interest in the fields of organic electronics and optoelectronics. Its electron-rich nature positions it as an excellent electron donor for various applications. wikipedia.org

This compound is a classic example of an electron-donor molecule used in the study and creation of charge-transfer (CT) complexes. wikipedia.org Upon a one-electron oxidation, it forms a stable and intensely colored blue radical cation known as Wurster's Blue. wikipedia.org This property is a direct result of the electron-rich aromatic ring substituted with two powerful electron-donating dimethylamino groups.

The formation of Wurster's Blue is a clear demonstration of charge transfer, where an electron is transferred from the TMPD molecule to an electron acceptor. This process is fundamental to the function of many organic electronic devices. The stability of the resulting radical cation is a key attribute. Research has been conducted on the photoinduced electron transfer from TMPD to various acceptor molecules and solvents, highlighting its potential in creating materials where charge can be generated and separated upon light absorption. sigmaaldrich.com The midpoint potential for the first electron transfer is approximately 0.276 V versus the standard hydrogen electrode, making this transition useful as a redox mediator in potentiometric applications. wikipedia.org

Table 3: Properties of this compound as a Charge Transfer Material

| Property | Description | Significance |

| Electron Donor | Readily donates an electron from its highest occupied molecular orbital (HOMO). | Fundamental requirement for forming charge-transfer complexes. |

| Oxidation Product | Forms a stable radical cation (Wurster's Blue) upon one-electron oxidation. wikipedia.org | The stability of the oxidized state is crucial for reversible electronic applications. |

| Redox Potential | The first oxidation potential is relatively low (E½ ≈ +0.276 V vs. SHE). wikipedia.org | Allows for efficient electron transfer to a wide range of acceptor materials. |

| Optical Signature | The radical cation exhibits a strong and characteristic absorption in the visible spectrum, giving it a deep blue color. | Enables optical detection of the charge-transfer state. |

Photoconductivity Studies

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. This process relies on the generation of mobile charge carriers (electrons and holes) upon photoexcitation. This compound's ability to undergo photoionization—the ejection of an electron following the absorption of a photon—makes it a candidate for photoconductivity studies.

Investigations into the photoinduced electron transfer from TMPD to halogenated solvents have provided insight into the initial steps of charge carrier generation. sigmaaldrich.com When TMPD absorbs light, it is promoted to an excited state from which it can transfer an electron to a nearby acceptor molecule or medium, creating a pair of charge carriers. nih.gov Studies on the transient photoconductivity of materials containing electron-donating moieties similar to TMPD, such as in poly(phenylenevinylene) derivatives, show that the generation of photocarriers is an electric field- and temperature-assisted process. aps.org The primary excited states can dissociate into geminate electron-hole pairs, which can then separate under the influence of an electric field to contribute to the photocurrent. aps.org The behavior of these charge carriers, including their mobility and lifetime, is characteristic of transport in disordered organic solids. aps.org

Dye and Pigment Synthesis for Advanced Materials

This compound (TMPD) and its derivatives are significant precursors in the synthesis of a variety of dyes and pigments utilized in advanced materials. The inherent electron-donating nature of the tetramethyl-p-phenylenediamine moiety makes it a valuable building block for creating chromophores with unique electronic and optical properties. These properties are harnessed in the development of materials for applications such as electrochromism, photochromism, and conductive coatings.

Research has demonstrated that the incorporation of TMPD and its analogues into polymer backbones or as part of dye molecules can lead to materials with tunable colors and responsiveness to external stimuli. These advanced dyes and pigments are integral to the creation of smart textiles, electronic displays, and high-performance coatings.

Detailed Research Findings

The scientific community has explored the synthesis of various classes of dyes and pigments using TMPD and its derivatives. A notable area of research is in the field of electrochromic polymers. For instance, novel poly(amide-imide)s (PAIs) containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units have been synthesized. These polymers exhibit reversible electrochemical oxidation, leading to distinct color changes from a pale yellow neutral state to yellowish-green and deep blue in the oxidized state. rsc.org The inclusion of the TMPD-like structure has been shown to lower the oxidation potentials and improve the redox and electrochromic stability of the resulting materials. rsc.org

Furthermore, the stabilization of the TMPD redox-active species through amine functionalization has been a key development. This has enabled the electrosynthesis of a wide range of p-phenylenediamine derivatives under environmentally friendly conditions. rsc.org This method involves the electrochemical reduction of a nitro-functionalized TMPD derivative to its corresponding amine, which then serves as a stable precursor for further synthesis. rsc.org

While direct synthesis of a broad range of commercial dyes and pigments starting from the parent TMPD is not extensively detailed in readily available literature, the principles of dye chemistry suggest its utility. For example, azo dyes are a major class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. Although detailed studies on azo dyes derived directly from TMPD are not prominently published, research on related phenylenediamines provides insight into the potential methodologies and outcomes. For example, monoazo dyes derived from substituted arylamines have been synthesized and their spectral and fastness properties evaluated on various fabrics. scienceworldjournal.org These studies indicate that the nature and position of substituents on the phenylenediamine ring significantly influence the color and performance of the dye. scienceworldjournal.org

The following interactive data tables summarize findings from research on dyes and polymers derived from TMPD analogues and related compounds, illustrating the properties that make them suitable for advanced materials.

Interactive Data Table: Properties of Electrochromic Poly(amide-imide)s Containing TMPD-like Moieties

| Polymer ID | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) at 5% weight loss (°C) | Oxidized State Colors |

| PAI-1 | 206 | > 450 | Yellowish Green, Deep Blue |

| PAI-2 | 292 | > 450 | Yellowish Green, Deep Blue |

This data is representative of findings for novel electroactive poly(amide-imide)s containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. rsc.org

Interactive Data Table: Spectral Properties of Azo Disperse Dyes with Varied Coupling Components

| Coupling Component | Substituent on Coupling Component | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) |

| Aniline | 2-acetylamino-5-methoxy | 520 | 25,000 |

| Indole | - | 480 | 30,000 |

| Pyridone | - | 450 | 20,000 |

This table presents representative data for azo disperse dyes, illustrating how different coupling components affect spectral properties. While not directly synthesized from TMPD, it showcases the type of data generated in dye research. researchgate.net

Biochemical and Biological Research Applications

Studies of Redox Reactions in Biological Systems

TMPD is widely utilized to study redox reactions, particularly within the context of cellular respiration. It can act as an artificial electron donor to the mitochondrial electron transport chain (ETC), specifically to Cytochrome c oxidase (Complex IV). bioblast.at In this role, TMPD is first reduced by a reducing agent like ascorbate (B8700270) and then donates electrons to cytochrome c, which in turn reduces Complex IV. bioblast.at This process bypasses the earlier complexes (I and II) of the ETC, allowing researchers to isolate and measure the activity of Complex IV. bioblast.at The rate of oxygen consumption following the addition of ascorbate and TMPD is directly proportional to the activity of Cytochrome c oxidase. bioblast.at

TMPD's utility extends to studying its interactions with other biological molecules involved in redox processes. For instance, TMPD reacts directly with oxyhemoglobin in a catalytic cycle that leads to the formation of methemoglobin. nih.gov This reaction involves electron abstraction from the amine, with oxyhemoglobin itself functioning as an oxidase/peroxidase. nih.gov The process is significantly accelerated by the formation of the TMPD radical cation, Wurster's Blue. nih.gov

Interaction with Photosystem II and Electron Transfer in Photosynthesis

In the realm of photosynthesis, TMPD has been instrumental in elucidating the mechanisms of electron transfer within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. nih.govnih.govnih.gov Research using flash-induced thermoluminescence has shown that TMPD acts as an electron donor to the PSII complex. nih.gov

Specifically, TMPD can reduce the higher oxidation states (S-states) of the oxygen-evolving complex's manganese cluster. nih.gov Its action is similar to other agents that accelerate the deactivation of the S-states. Furthermore, studies indicate that TMPD can compete with and displace plastoquinone (B1678516) from its binding site (the QB niche) on the PSII reaction center. nih.gov This interaction effectively alters the native electron flow, providing researchers with a method to probe the structure and function of this critical component of the photosynthetic apparatus.

Enzymatic Assays (e.g., Cyclooxygenase Activity, Heme Peroxidases)

The ease with which TMPD is oxidized to a colored product makes it an excellent chromogenic substrate for various enzymatic assays. nih.gov